4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride is a synthetic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrrole ring fused with a thiazole ring, making it a unique structure in the realm of organic chemistry. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Alkylation: The pyrrole ring is then alkylated using 1-bromopropane to introduce the propyl group at the nitrogen atom.
Thiazole Ring Formation: The thiazole ring is formed by reacting the alkylated pyrrole with thiourea and an α-haloketone under acidic conditions.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: N-oxides of the pyrrole or thiazole rings.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-propyl-1H-pyrrole: A simpler compound lacking the thiazole ring.
1,3-Thiazol-2-amine: Contains the thiazole ring but lacks the pyrrole moiety.
4-(2,5-Dimethyl-1H-pyrrol-3-yl)-1,3-thiazole: Similar structure but without the propyl group.
Uniqueness
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride is unique due to the combination of the pyrrole and thiazole rings, along with the propyl group and the hydrochloride salt form. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs.
Properties
IUPAC Name |
4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S.ClH/c1-4-5-15-8(2)6-10(9(15)3)11-7-16-12(13)14-11;/h6-7H,4-5H2,1-3H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLBKOGTMIRWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C2=CSC(=N2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049732-72-0 |
Source
|
Record name | 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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